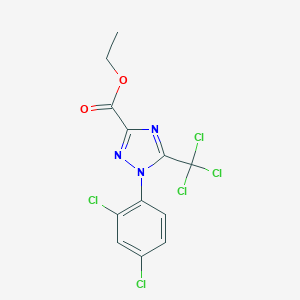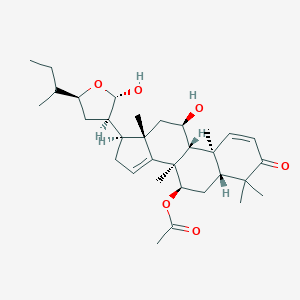
乙烯·氟氯唑
描述
Fenchlorazole-ethyl is a herbicide safener primarily used to enhance the tolerance of wheat to fenoxaprop-ethyl and fenoxaprop-P-ethyl . It is a synthetic compound with the chemical formula C₁₂H₈Cl₅N₃O₂ and a molecular mass of 403.48 g/mol . This compound is known for its ability to protect crops from herbicide-induced phytotoxicity without compromising the efficacy of the herbicide .
科学研究应用
Fenchlorazole-ethyl has a wide range of applications in scientific research, including:
作用机制
Target of Action
Fenchlorazole-ethyl is primarily used as a herbicide safener . Its primary targets are the enzymes involved in the metabolism of herbicides in crops . These enzymes include glutathione S-transferases (GSTs), cytochrome P450 monooxygenases, and glucosyl transferases . These enzymes play a crucial role in detoxifying herbicides and reducing their phytotoxicity .
Mode of Action
Fenchlorazole-ethyl interacts with its targets by inducing their activity . It enhances the metabolism of herbicides in crops, affects the absorption and transportation of herbicides in crops, competitively binds to herbicide target sites, and affects the activity of target enzymes . For instance, it has been reported that the metabolic activity of GSTs in wheat plants was increased by 93.9% after treatment with fenchlorazole-ethyl .
Biochemical Pathways
The primary biochemical pathway affected by fenchlorazole-ethyl is the detoxification pathway of herbicides . This pathway involves the conversion of herbicides into less toxic or non-toxic compounds through processes such as aryl hydroxylation, cyclomethyl hydroxylation, N-demethylation, and O-demethylation . Fenchlorazole-ethyl enhances these processes, thereby reducing the phytotoxicity of herbicides .
Result of Action
The primary result of the action of fenchlorazole-ethyl is the reduction of herbicide-induced toxicity to crops . By enhancing the metabolism of herbicides and affecting their absorption and transportation, fenchlorazole-ethyl allows crops to better tolerate the application of herbicides . This results in effective weed control without significant harm to the crops .
生化分析
Biochemical Properties
Fenchlorazole-ethyl interacts with various enzymes and proteins to exert its safening effects. It primarily induces the activity of glutathione S-transferases, cytochrome P450 monooxygenases, and glucosyl transferases . These enzymes are involved in the detoxification of herbicides, enhancing the metabolic breakdown of fenoxaprop-ethyl by de-esterification to its acid form . The interaction of Fenchlorazole-ethyl with these enzymes accelerates the detoxification process, thereby reducing the phytotoxicity of the herbicide to the crop .
Cellular Effects
Fenchlorazole-ethyl influences several cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It enhances the expression of genes encoding detoxifying enzymes such as glutathione S-transferases and cytochrome P450 monooxygenases . This upregulation leads to increased detoxification of herbicides within the cells, thereby protecting the crop from herbicide-induced damage . Additionally, Fenchlorazole-ethyl has been shown to enhance the vacuolar transport of glutathione or glucose conjugates of selected herbicides, further aiding in their detoxification .
Molecular Mechanism
The molecular mechanism of Fenchlorazole-ethyl involves several key actions. It enhances the metabolism of herbicides in crops by inducing the activity of detoxifying enzymes . Fenchlorazole-ethyl also affects the absorption and transportation of herbicides within the plant, ensuring that the herbicide is effectively detoxified before it can cause damage . Furthermore, it competitively binds to herbicide target sites and affects the activity of target enzymes, thereby reducing the phytotoxicity of the herbicide .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Fenchlorazole-ethyl have been observed to change over time. The compound is relatively stable and non-persistent, ensuring that its safening effects are sustained over a period . Significant data on its long-term effects on cellular function are still missing .
Dosage Effects in Animal Models
The effects of Fenchlorazole-ethyl vary with different dosages in animal models. At lower dosages, it effectively enhances the tolerance of crops to herbicides without causing any adverse effects . At higher dosages, Fenchlorazole-ethyl can exhibit toxic effects, including acute ecotoxicity in fish . It is crucial to determine the optimal dosage that maximizes the safening effects while minimizing any potential toxic effects .
Metabolic Pathways
Fenchlorazole-ethyl is involved in several metabolic pathways, primarily those related to herbicide detoxification. It induces the activity of enzymes such as glutathione S-transferases, cytochrome P450 monooxygenases, and glucosyl transferases . These enzymes facilitate the detoxification of herbicides by conjugating them with glutathione or glucose, thereby rendering them non-toxic . The metabolic pathways involving Fenchlorazole-ethyl play a crucial role in enhancing the tolerance of crops to herbicides .
Transport and Distribution
Within cells and tissues, Fenchlorazole-ethyl is transported and distributed through various mechanisms. It enhances the vacuolar transport of glutathione or glucose conjugates of herbicides, ensuring their effective detoxification . Additionally, Fenchlorazole-ethyl interacts with transporters and binding proteins that facilitate its distribution within the plant . This ensures that the safening effects are uniformly distributed throughout the crop .
Subcellular Localization
The subcellular localization of Fenchlorazole-ethyl is primarily within the vacuoles, where it enhances the transport and detoxification of herbicides . It may also localize to other compartments such as the cytoplasm and endoplasmic reticulum, where it interacts with detoxifying enzymes . The localization of Fenchlorazole-ethyl to specific subcellular compartments ensures its effective functioning as a safener .
准备方法
The synthesis of fenchlorazole-ethyl involves several steps, starting with the preparation of the core triazole structure. The synthetic route typically includes the following steps:
Formation of the Triazole Ring: The triazole ring is synthesized through a cyclization reaction involving appropriate precursors.
Chlorination: The triazole ring is then chlorinated to introduce the necessary chlorine atoms.
Esterification: The final step involves esterification to form the ethyl ester derivative.
Industrial production methods for fenchlorazole-ethyl are designed to be efficient and cost-effective, ensuring high yields and purity of the final product .
化学反应分析
Fenchlorazole-ethyl undergoes various chemical reactions, including:
Reduction: Reduction reactions involve the removal of oxygen or the addition of hydrogen, typically using reducing agents like sodium borohydride.
Substitution: In substitution reactions, one functional group in the molecule is replaced by another. .
The major products formed from these reactions depend on the specific conditions and reagents used .
相似化合物的比较
Fenchlorazole-ethyl is part of a class of compounds known as herbicide safeners. Similar compounds include:
Isoxadifen-ethyl: Another safener used to protect crops from herbicide damage.
Cloquintocet-mexyl: A safener that enhances the tolerance of crops to certain herbicides.
Fenclorim: Used to protect crops from herbicide-induced phytotoxicity.
Fenchlorazole-ethyl is unique in its specific application to wheat and its ability to enhance the tolerance of wheat to fenoxaprop-ethyl and fenoxaprop-P-ethyl .
属性
IUPAC Name |
ethyl 1-(2,4-dichlorophenyl)-5-(trichloromethyl)-1,2,4-triazole-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8Cl5N3O2/c1-2-22-10(21)9-18-11(12(15,16)17)20(19-9)8-4-3-6(13)5-7(8)14/h3-5H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMBRUAIJEFRHFQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NN(C(=N1)C(Cl)(Cl)Cl)C2=C(C=C(C=C2)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8Cl5N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6041268 | |
| Record name | Fenchlorazole-ethyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6041268 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
403.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
103112-35-2 | |
| Record name | Fenchlorazole-ethyl | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=103112-35-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Fenchlorazole-ethyl [ISO] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0103112352 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Fenchlorazole-ethyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6041268 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1H-1,2,4-Triazole-3-carboxylic acid, 1-(2,4-dichlorophenyl)-5-(trichloromethyl)-, ethyl ester | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.113.900 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | FENCHLORAZOLE-ETHYL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4R856T003A | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![8-Chloro-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole](/img/structure/B33831.png)



![N,N-diethyl-2-[4-[1-(4-fluorophenyl)-2-phenylethenyl]phenoxy]ethanamine](/img/structure/B33839.png)

![1,5,6-trimethyl-2H-pyrazolo[3,4-b]pyrazin-3-one](/img/structure/B33842.png)

![4-[(1R)-2-[butyl(nitroso)amino]-1-hydroxyethyl]-2-diazoniophenolate](/img/structure/B33850.png)

